Ethyl 3-(1H-indol-2-yl)butanoate
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Overview
Description
Ethyl 3-(1H-indol-2-yl)butanoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-indol-2-yl)butanoate can be synthesized through various methods. One common method involves the reaction of 4-(1H-indol-3-yl)butanoic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is refluxed for several hours until the reaction is complete, as determined by thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-indol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-(1H-indol-2-yl)butanoic acid, while reduction can produce 3-(1H-indol-2-yl)butanol.
Scientific Research Applications
Ethyl 3-(1H-indol-2-yl)butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(1H-indol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Ethyl 3-(1H-indol-2-yl)butanoate is unique due to its specific ester functional group and the position of the indole nucleus. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
Ethyl 3-(1H-indol-2-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound is an indole derivative characterized by its unique structure, which includes an ethyl ester group and an indole moiety. The synthesis typically involves the reaction of indole derivatives with butanoic acid or its esters under specific conditions to yield the desired compound.
The biological activity of this compound is largely attributed to the indole ring, which is known for its ability to interact with various biological targets, including receptors and enzymes. The compound exhibits lipophilicity due to the ethyl group, facilitating its penetration into cell membranes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.
Anticholinesterase Activity
The inhibition of AChE and BuChE is a significant area of study for this compound. The compound has shown promising results in vitro, with IC50 values indicating effective inhibition.
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | AChE | 29.46 ± 0.31 |
This compound | BuChE | Notable inhibition observed |
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This property may be linked to its ability to disrupt cellular processes in microorganisms.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in BV-2 microglial cells. Results indicated a reduction in inflammatory markers, suggesting potential use in treating neuroinflammation-related disorders.
- Anticancer Studies : In vitro assays revealed that this compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggested that apoptosis was induced through mitochondrial pathways.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 3-(1H-indol-2-yl)butanoate |
InChI |
InChI=1S/C14H17NO2/c1-3-17-14(16)8-10(2)13-9-11-6-4-5-7-12(11)15-13/h4-7,9-10,15H,3,8H2,1-2H3 |
InChI Key |
NAHVZPBZTQOVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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